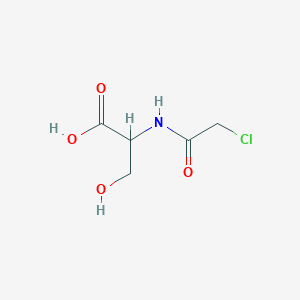

Chloroacetyl-DL-serine

Description

The exact mass of the compound this compound is 181.0141854 g/mol and the complexity rating of the compound is 161. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCJRDDJGFXEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80174-65-8, 67206-28-4 | |

| Record name | NSC163127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroacetyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Chloroacetyl-DL-serine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Chloroacetyl-DL-serine, a key building block in synthetic chemistry with significant applications in pharmaceutical development and biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structure, synthesis, and reactivity of this versatile molecule.

Introduction: The Significance of this compound

This compound (ClAc-DL-Ser-OH) is a derivative of the non-essential amino acid DL-serine, featuring a chloroacetyl group attached to the amino group. This modification introduces a reactive electrophilic site, making it a valuable intermediate for a variety of chemical transformations. Its unique bifunctional nature, possessing both a carboxylic acid and a reactive chloroacetamide, allows for its incorporation into larger molecules through peptide coupling and nucleophilic substitution reactions. This versatility has led to its use in the synthesis of enzyme inhibitors, peptides for therapeutic and vaccine development, and as a key intermediate in the production of pharmaceuticals, particularly those targeting neurological disorders.[1][2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈ClNO₄ | [1][3] |

| Molecular Weight | 181.57 g/mol | [2][3][4] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 117-125 °C (with decomposition) | [2] |

| CAS Numbers | 67206-28-4, 80174-65-8, 64356-75-8 | [2][5] |

| Purity | Typically ≥97% (by titration) | [2][3] |

| Storage | Store at 0-8°C | [2] |

Structural Analysis

The structure of this compound combines the features of the amino acid serine with the reactivity of a chloroacetyl moiety. The presence of a chiral center at the alpha-carbon of the serine backbone means the compound exists as a racemic mixture of D and L enantiomers.

Caption: Chemical structure of this compound.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the chloroacetyl methylene protons, the alpha-proton of the serine backbone, the beta-protons adjacent to the hydroxyl group, and exchangeable protons from the carboxylic acid, amide, and alcohol groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the carboxylic acid and amide, the alpha- and beta-carbons of the serine moiety, and the methylene carbon of the chloroacetyl group.

-

FTIR: The infrared spectrum will be characterized by absorption bands corresponding to O-H stretching (from the carboxylic acid and alcohol), N-H stretching of the secondary amide, C=O stretching (from both the carboxylic acid and the amide), and C-Cl stretching. An ATR-IR spectrum is available and confirms the presence of these key functional groups.[1]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (181.57 g/mol ).[1] Due to the presence of chlorine, a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak would be observed.

Synthesis and Purification

This compound is typically synthesized by the N-chloroacetylation of DL-serine. A particularly efficient and chemoselective method has been developed that can be performed under biocompatible conditions.

Synthesis Protocol: Chemoselective N-chloroacetylation

This protocol is adapted from a reported method for the N-chloroacetylation of amino acids in an aqueous buffer system, which offers high yields and avoids the need for protection of the hydroxyl and carboxylic acid functional groups.[6][7]

Materials:

-

DL-Serine

-

Chloroacetyl chloride

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Sodium bicarbonate or other suitable base as an HCl scavenger

-

Ethyl acetate

-

Hydrochloric acid (for acidification)

-

Anhydrous magnesium sulfate

-

Stir plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve DL-serine in the phosphate buffer in a flask equipped with a stir bar. Cool the solution in an ice bath.

-

Addition of Base: Add sodium bicarbonate to the solution to act as an acid scavenger for the HCl generated during the reaction.

-

N-chloroacetylation: While vigorously stirring the cooled solution, slowly add chloroacetyl chloride dropwise. The high reactivity of chloroacetyl chloride necessitates slow addition to control the reaction temperature and ensure selective N-acylation over O-acylation.[6]

-

Reaction Monitoring: Allow the reaction to proceed for approximately 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the aqueous solution with hydrochloric acid to protonate the carboxylic acid.

-

Extraction: Extract the product from the aqueous layer with ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting this compound can be further purified by recrystallization if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The chloroacetyl group is a potent electrophile, making this compound a valuable building block for introducing the serine moiety into larger molecules through nucleophilic substitution.

Key Reactions

The primary mode of reactivity involves the displacement of the chloride ion by a nucleophile. This reaction is fundamental to its application in various synthetic contexts.

Caption: General reaction of this compound with a nucleophile.

Applications in Research and Development

-

Pharmaceutical Synthesis: this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to be incorporated into larger molecular scaffolds is particularly valuable in the development of drugs targeting neurological disorders.[1][2]

-

Peptide Synthesis: The chloroacetyl group can be used as a handle for the site-specific modification of peptides or for the synthesis of peptide conjugates.[2]

-

Enzyme Inhibition Studies: The electrophilic nature of the chloroacetyl group allows it to react with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes, leading to irreversible inhibition. This makes it a useful tool for studying enzyme mechanisms and for the development of enzyme inhibitors.[2]

-

Biochemical Research: It is employed in studies of protein interactions and metabolic pathways, aiding in the elucidation of disease mechanisms.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move to fresh air. In all cases of exposure, seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 0-8°C.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profiles of its precursors, DL-serine and chloroacetyl chloride, should be considered. DL-serine is generally considered non-hazardous.[8] However, chloroacetyl chloride is toxic, corrosive, and reacts violently with water.[9] Therefore, this compound should be handled with care, assuming it may retain some of the hazardous properties of its reactive functional group.

Conclusion

This compound is a highly versatile and valuable reagent for chemical synthesis, particularly in the fields of medicinal chemistry and biochemistry. Its well-defined structure and predictable reactivity, combined with increasingly efficient and selective synthetic methods, ensure its continued importance as a building block for the development of novel therapeutics and research tools. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively and safely utilize this compound in their scientific endeavors.

References

-

SpectraBase. (n.d.). N-Chloroacetyl-D,L-serine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dl-Serine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0060452). Retrieved from [Link]

-

Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

-

ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013860). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0000187). Retrieved from [Link]

-

Figshare. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

-

PubMed. (2004). The serine acetyltransferase reaction: acetyl transfer from an acylpantothenyl donor to an alcohol. Retrieved from [Link]

-

ResearchGate. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002931). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000867 - L-Serine. Retrieved from [Link]

-

SpectraBase. (n.d.). dl-Serine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN1339431A - Process for preparing DL-serine.

-

OPUS. (n.d.). Investigations on the synthesis of DL-serine from α-haloacrylic acid derivatives. Retrieved from [Link]

-

Figshare. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

-

PubChem. (n.d.). DL-Serine. Retrieved from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 67206-28-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. DL-Serine | C3H7NO3 | CID 617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Purification of Chloroacetyl-DL-serine

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Chloroacetyl-DL-serine, a key intermediate in pharmaceutical and biochemical research. The document details a robust and reproducible synthetic protocol based on the Schotten-Baumann N-chloroacetylation of DL-serine. Furthermore, it offers a systematic approach to the purification of the target compound, emphasizing both classical recrystallization techniques and modern chromatographic methods. This guide is intended for researchers, scientists, and professionals in drug development, offering not only step-by-step methodologies but also the underlying scientific principles to empower rational process optimization and troubleshooting.

Introduction: The Significance of this compound

This compound is a versatile synthetic building block with significant applications in medicinal chemistry and drug discovery. The presence of the reactive chloroacetyl group allows for facile covalent modification, making it an invaluable precursor for the synthesis of a diverse array of bioactive molecules. Its utility spans the development of enzyme inhibitors, peptide modifications, and the construction of complex pharmaceutical intermediates. A reliable and well-characterized supply of high-purity this compound is therefore paramount for advancing research in these fields. This guide aims to provide the scientific community with a detailed and practical resource for its preparation and purification.

The Synthetic Pathway: N-Chloroacetylation of DL-Serine

The core of the synthesis lies in the N-acylation of the primary amine of DL-serine with chloroacetyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the serine's amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A key aspect of this process is the simultaneous neutralization of the hydrochloric acid byproduct, which is crucial to drive the reaction to completion and prevent the protonation of the starting amine.

Reaction Mechanism

The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion to form the stable amide bond. The presence of a base is critical to scavenge the liberated HCl, thus preventing the formation of the unreactive ammonium salt of DL-serine.

Caption: Mechanism of N-chloroacetylation of DL-serine.

Experimental Protocol: Schotten-Baumann Conditions

This protocol is adapted from established procedures for the N-acylation of amino acids.[1]

Materials:

-

DL-Serine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of DL-Serine: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-serine (1.0 mole equivalent) in a 4 N aqueous solution of sodium hydroxide (1.0 mole equivalent) with cooling in an ice bath.

-

Acylation Reaction: While maintaining the temperature below 5°C, slowly and simultaneously add chloroacetyl chloride (1.25 mole equivalents) and a 4 N aqueous solution of sodium hydroxide (1.0 mole equivalent) dropwise to the stirred solution. It is critical to maintain a basic pH throughout the addition to ensure the amino group of serine remains deprotonated and nucleophilic.

-

Reaction Completion and Quenching: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

-

Acidification: Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This step protonates the carboxylic acid group of the product, making it extractable into an organic solvent.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with three portions of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Alternative "Green" Synthesis in Phosphate Buffer

For a more environmentally benign approach that avoids the use of chlorinated solvents for extraction, an aqueous synthesis in a phosphate buffer can be employed.[2]

Procedure:

-

Dissolve DL-serine in a 0.5 M phosphate buffer (pH ~7.5).

-

Cool the solution in an ice bath and add chloroacetyl chloride dropwise while vigorously stirring.

-

Monitor the reaction by TLC.

-

Upon completion, the product may precipitate directly from the reaction mixture upon acidification. If it remains in solution, an extraction as described above will be necessary.

Purification of this compound

The purity of this compound is critical for its subsequent applications. The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. A multi-step purification strategy is recommended to achieve high purity.

Recrystallization: The First Line of Purification

Recrystallization is a powerful and economical technique for purifying crystalline organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures.

Solvent Selection:

A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For polar molecules like N-acylated amino acids, a mixture of a polar protic solvent (e.g., water, ethanol) and a less polar co-solvent is often effective. A water-ethanol mixture is a good starting point for this compound.

Protocol for Recrystallization from Water-Ethanol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Inducing Crystallization: Slowly add ethanol to the hot aqueous solution until a slight turbidity persists. Reheat the solution until it becomes clear again.

-

Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.

Chromatographic Purification for High-Purity Requirements

For applications demanding the highest purity, such as in the synthesis of active pharmaceutical ingredients (APIs), chromatographic purification is indispensable.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful analytical and preparative technique for separating components of a mixture. For this compound, a reversed-phase HPLC method is generally suitable.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |

| Gradient | A time-dependent gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Injection Volume | 10-20 µL |

This method can be scaled up to preparative HPLC for the isolation of larger quantities of highly pure material.

Caption: A typical workflow for the purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR Spectroscopy | The spectrum should show characteristic peaks for the protons of the serine backbone and the chloroacetyl group. The integration of these peaks should correspond to the expected number of protons. |

| ¹³C NMR Spectroscopy | The spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide and carboxylic acid), and C-Cl stretch should be observed. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound. |

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and purification of this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently produce this valuable intermediate with a high degree of purity. The methodologies described herein are robust and can be adapted to various scales, empowering further innovation in the fields of drug discovery and chemical biology.

References

- Rakoczy, V. (1969). Process for preparing N-haloacetyl derivatives of DL-serine. U.S. Patent No. 3,431,299. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

-

Ghosh, S., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 496-503. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]

-

Helix Chromatography. (n.d.). HPLC Methods for analysis of Serine. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000222 - DL-Serine. Retrieved from [Link]

Sources

Chloroacetyl-DL-serine: A Technical Guide to its Mechanism of Action in Biological Systems

Abstract

Chloroacetyl-DL-serine is a versatile amino acid derivative with significant potential in pharmaceutical development and biochemical research.[1] Its unique structural feature, the electrophilic chloroacetyl group, confers upon it the ability to act as a covalent modifier of biological macromolecules. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its chemical reactivity, potential biological targets, and the downstream cellular consequences of its interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological activity.

Introduction to this compound

This compound is a synthetic derivative of the amino acid serine, characterized by the presence of a chloroacetyl moiety attached to the amino group. This modification transforms the relatively inert amino acid into a reactive molecule capable of forming stable covalent bonds with nucleophilic residues in proteins.[1] Its applications are diverse, ranging from a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, to a tool in biochemical research for studying enzyme inhibition and protein interactions.[1] The DL-racemic mixture indicates the presence of both D- and L-enantiomers, which may have distinct biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67206-28-4 | [2][3][4] |

| Molecular Formula | C5H8ClNO4 | [2][4] |

| Molecular Weight | 181.57 g/mol | [2][4] |

| Alternate Names | ClAc-DL-Ser-OH, N-Chloroacetyl-DL-serine | [2][3] |

| Purity | ≥97% | [2] |

Core Mechanism of Action: Covalent Modification

The primary mechanism through which this compound exerts its biological effects is through the irreversible covalent modification of proteins. This action is mediated by its highly reactive chloroacetyl group.

The Chemistry of Covalent Labeling

The chloroacetyl group is a potent electrophile due to the electron-withdrawing nature of the chlorine atom and the adjacent carbonyl group. This makes the methylene carbon susceptible to nucleophilic attack by electron-rich functional groups present in biological macromolecules. The most common targets are the side chains of specific amino acid residues within proteins.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophilic residue attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable covalent bond.

Diagram 1: General Mechanism of Covalent Modification by this compound

Caption: Covalent modification by this compound.

Preferential Targets: Nucleophilic Amino Acids

While several amino acid residues can be targeted, the reactivity of the chloroacetyl group is highest towards the most nucleophilic side chains.

-

Cysteine: The thiol group (-SH) of cysteine is a prime target for alkylation by chloroacetyl compounds, forming a stable thioether linkage.

-

Histidine: The imidazole ring of histidine can also be alkylated.

-

Lysine: The primary amine (-NH2) of the lysine side chain is another potential nucleophilic target.

-

Serine and Threonine: While less nucleophilic than cysteine, the hydroxyl groups (-OH) of serine and threonine can also be targeted under certain conditions, particularly in the activated environment of an enzyme's active site.

The specificity of the reaction can be influenced by the local microenvironment within the protein, such as the pKa of the nucleophilic residue and its accessibility.

Biological Consequences of Covalent Modification

The formation of a covalent adduct between this compound and a target protein can have profound effects on the protein's function and, consequently, on cellular processes.

Enzyme Inhibition

A primary consequence of covalent modification is the irreversible inhibition of enzyme activity. If the targeted nucleophilic residue is located within the enzyme's active site, the covalent adduct can physically block substrate binding or interfere with the catalytic machinery.

This mode of action is analogous to that of other N-chloroacetyl amino acid derivatives, such as N-ω-chloroacetyl-L-ornithine, which has been shown to be a competitive inhibitor of ornithine decarboxylase (ODC) and exhibits selective cytotoxicity towards cancer cells.[5][6] The inhibition of ODC by this compound leads to the depletion of polyamines, which are essential for cell growth and proliferation, thereby inducing apoptosis and inhibiting tumor cell migration.[6] It is plausible that this compound could similarly target and inhibit enzymes that have a reactive nucleophile in their active site and recognize the serine moiety.

Diagram 2: Proposed Mechanism of Enzyme Inhibition

Caption: Irreversible enzyme inhibition by this compound.

Disruption of Protein-Protein Interactions

Covalent modification of a protein at a site involved in protein-protein interactions can disrupt these interactions, leading to the dysregulation of signaling pathways and cellular complexes.

Potential in Neurobiology

The documented interest in this compound for neurological disorders suggests that its targets may be proteins critical for neuronal function.[1] While specific targets are yet to be fully elucidated, the serine backbone of the molecule may facilitate its interaction with serine-binding proteins or transporters in the nervous system. The neuroprotective effects of L-serine itself are well-documented, involving the modulation of neurotransmitter systems and the promotion of neuronal survival.[7][8][9] this compound could potentially leverage these pathways to deliver its reactive moiety to specific neuronal targets.

Experimental Workflows for Characterizing the Mechanism of Action

A multi-faceted experimental approach is required to fully elucidate the mechanism of action of this compound.

Identification of Protein Targets

A crucial first step is the identification of the specific proteins that are covalently modified by this compound.

Protocol 1: Affinity-Based Protein Profiling (AfBPP)

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a reporter tag, such as biotin or a clickable alkyne group.

-

Cellular/Lysate Labeling: Incubate cells or cell lysates with the tagged probe.

-

Enrichment of Tagged Proteins: Use affinity chromatography (e.g., streptavidin beads for a biotin tag) to isolate the proteins that have been covalently labeled by the probe.

-

Protein Identification: Elute the captured proteins and identify them using mass spectrometry-based proteomics.

Characterization of Enzyme Inhibition

Once a target enzyme is identified, the kinetics of its inhibition by this compound should be characterized.

Protocol 2: Enzyme Inhibition Kinetics Assay

-

Enzyme Activity Assay: Establish a reliable assay to measure the activity of the target enzyme (e.g., using a chromogenic or fluorogenic substrate).

-

Determination of IC50: Measure the concentration of this compound required to inhibit 50% of the enzyme's activity under defined conditions.

-

Time-Dependent Inhibition: To confirm irreversible inhibition, pre-incubate the enzyme with this compound for varying amounts of time before initiating the reaction. A time-dependent loss of activity is indicative of irreversible binding.

-

Determination of k_inact and K_I: Perform detailed kinetic studies to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate (K_I).

Table 2: Hypothetical Enzyme Inhibition Data

| Inhibitor | Target Enzyme | IC50 (µM) | k_inact (min⁻¹) | K_I (µM) |

| This compound | Enzyme X | 15.2 | 0.12 | 25.5 |

| Control Compound | Enzyme X | >100 | N/A | N/A |

Cellular Effects

The downstream consequences of target engagement should be investigated in cellular models.

Protocol 3: Cellular Viability and Apoptosis Assays

-

Cell Culture: Culture a relevant cell line (e.g., a neuronal cell line if investigating neuroactivity, or a cancer cell line if exploring anti-proliferative effects).

-

Treatment: Treat the cells with a range of concentrations of this compound.

-

Viability Assessment: Measure cell viability using assays such as MTT or resazurin.

-

Apoptosis Detection: Assess for markers of apoptosis, such as caspase activation or DNA fragmentation, using techniques like flow cytometry or TUNEL staining.

Diagram 3: Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound is a reactive molecule whose mechanism of action is rooted in its ability to covalently modify proteins. The electrophilic chloroacetyl group serves as a warhead that can irreversibly bind to nucleophilic residues, leading to enzyme inhibition and the disruption of cellular processes. While the precise biological targets of this compound are still under investigation, its structural similarity to other bioactive N-chloroacetyl amino acids and the known neuroprotective roles of its parent amino acid, serine, provide a strong rationale for its potential therapeutic applications. Future research should focus on the definitive identification of its protein targets, a detailed characterization of the downstream signaling pathways it modulates, and an exploration of its efficacy in relevant disease models.

References

-

PubChem. DL-Serine. [Link]

- Hernández-Luis, F., et al. (2016). N-ω-chloroacetyl-l-ornithine, a new competitive inhibitor of ornithine decarboxylase, induces selective growth inhibition and cytotoxicity on human cancer cells versus normal cells. Anticancer Drugs, 27(6), 508-18.

- Hernández-Valdes, J. A., et al. (2020). N-ω-chloroacetyl-L-ornithine has in-vitro activity against cancer cell lines and in-vivo activity against ascitic and solid tumors. Anticancer Drugs, 31(7), 716-725.

-

Frontiers in Molecular Neuroscience. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. [Link]

-

MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]

-

PubMed Central. (2011). Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate. [Link]

-

ResearchGate. (2023). Generally accepted mechanism of serine protease inhibition by chloromethylketones. [Link]

- Wu, H., et al. (2011). Clozapine, but not haloperidol, enhances glial D-serine and L-glutamate release in rat frontal cortex and primary cultured astrocytes. British Journal of Pharmacology, 164(2b), 626-639.

-

Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. [Link]

-

PubMed Central. (2008). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]

-

Frontiers in Chemistry. (2022). Novel inhibitors and activity-based probes targeting serine proteases. [Link]

-

PubMed. (2004). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. [Link]

-

MDPI. (2021). Biochemical Characterization and Structural Insight into Interaction and Conformation Mechanisms of Serratia marcescens Lysine Decarboxylase (SmcadA). [Link]

-

MDPI. (2021). d-Serine Increases Release of Acetylcholine in Rat Submandibular Glands. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. 67206-28-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. N-ω-chloroacetyl-L-ornithine has in-vitro activity against cancer cell lines and in-vivo activity against ascitic and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 8. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of Chloroacetyl-DL-serine in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The preformulation stage of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. Among these, solubility and stability in aqueous environments are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the solubility and stability of Chloroacetyl-DL-serine, an acylamino acid derivative, in various aqueous buffer systems. We will delve into the mechanistic underpinnings of experimental design, emphasizing the "why" behind the "how" to foster a deeper understanding of the interplay between molecular structure, pH, temperature, and buffer composition. This document is intended to serve as a practical resource for scientists engaged in the formulation and development of pharmaceuticals.

Introduction: The Pivotal Role of Solubility and Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Aqueous solubility is a prerequisite for absorption and subsequent systemic availability for most administration routes.[1] Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure. Concurrently, the chemical stability of an active pharmaceutical ingredient (API) in its formulation is non-negotiable for ensuring safety, efficacy, and a viable shelf-life.[2] Degradation of the API can result in loss of potency and the formation of potentially toxic impurities.[3]

This compound, as an N-acylated amino acid, presents a unique set of challenges and considerations. The presence of the chloroacetyl group, the amide linkage, and the serine backbone with its hydroxyl and carboxylic acid functionalities dictates its behavior in aqueous media. The ionization state of the molecule, which is highly dependent on the pH of the solution, will significantly impact both its solubility and its susceptibility to various degradation pathways.[3][4] Therefore, a thorough investigation across a physiologically and pharmaceutically relevant pH range is essential.

Buffers are ubiquitous in pharmaceutical formulations, serving to maintain a stable pH environment.[1][2] However, the choice of buffer is not trivial, as buffer components themselves can influence the solubility and stability of the API through specific catalytic effects or ionic strength contributions.[5][6] This guide will equip the reader with the knowledge to rationally design and execute solubility and stability studies for this compound, interpreting the results to inform formulation strategies.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is crucial for designing meaningful experiments. While specific experimental data for this exact molecule may be limited in public literature, we can infer its likely characteristics based on its constituent parts: the chloroacetyl moiety and the DL-serine backbone.

| Property | Expected Characteristic | Rationale and Implications for Study Design |

| Chemical Structure | N-(2-chloroacetyl)-DL-serine | The molecule possesses an amide bond, a reactive α-chloro group, a primary hydroxyl group, and a carboxylic acid. Each of these functional groups represents a potential site for chemical degradation. |

| pKa | Estimated pKa1 ~2-3 (carboxylic acid), pKa2 ~9-10 (amide N-H, though less acidic) | The carboxylic acid will be deprotonated at physiological pH, rendering the molecule anionic and likely increasing its aqueous solubility. The amide proton is significantly less acidic and unlikely to ionize under typical conditions. The pH-solubility profile will be a key area of investigation. |

| LogP | Low to moderate | The presence of polar functional groups (carboxyl, hydroxyl, amide) suggests a degree of hydrophilicity. However, the chloroacetyl group adds some lipophilic character. The LogP will influence its partitioning behavior and potential for membrane permeability. |

| Chirality | Racemic mixture (DL-serine) | The presence of a stereocenter necessitates the use of analytical methods capable of distinguishing between enantiomers if stereospecific degradation is suspected. |

Experimental Protocols: A Self-Validating Approach

The following protocols are designed not merely as a set of instructions, but as a framework for generating robust and reliable data. Each step is accompanied by an explanation of its purpose, ensuring that the resulting data is self-validating.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.[7]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers at different pH values.

Materials:

-

This compound

-

Buffer solutions (e.g., 0.1 M Phosphate, 0.1 M Acetate, 0.1 M Tris) at various pH levels (e.g., 2, 4.5, 6.8, 7.4, 9)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Protocol:

-

Preparation of Buffer Solutions: Prepare buffers of the desired pH and ionic strength. Ensure the pH is accurately measured and adjusted.

-

Addition of Excess Solid: Add an excess amount of this compound to a known volume of each buffer solution in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

-

Equilibration: Place the vials on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[8] The time required for equilibration should be determined experimentally by sampling at various time points until the concentration in solution plateaus.[8]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered sample as necessary and analyze the concentration of this compound using a validated analytical method.

-

Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature. The experiment should be performed in triplicate to ensure reproducibility.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[9][10] These studies involve exposing the drug substance to conditions more severe than those it would encounter during storage.[11]

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) in aqueous buffers.

Materials:

-

This compound solution in the buffer of interest

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Photostability chamber

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

Protocol:

-

Hydrolytic Degradation (Acidic, Neutral, and Basic):

-

Prepare solutions of this compound in buffers at acidic (e.g., pH 2), neutral (e.g., pH 7), and basic (e.g., pH 9) conditions.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis to prevent further degradation during the analytical run.

-

Analyze the samples by HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a suitable buffer (e.g., pH 7).

-

Add a controlled amount of hydrogen peroxide (e.g., 3% v/v).

-

Incubate at room temperature or a slightly elevated temperature.

-

Monitor the degradation over time by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound in a photostable container (e.g., quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample protected from light.

-

Analyze both the exposed and control samples at appropriate time intervals.

-

Diagram: Forced Degradation Study Design

Caption: Experimental design for forced degradation studies of this compound.

Anticipated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated, particularly under forced degradation conditions.

-

Hydrolysis of the Amide Bond: This is a common degradation pathway for many pharmaceuticals, catalyzed by both acid and base.[3] This would lead to the formation of chloroacetic acid and DL-serine.

-

Hydrolysis of the α-Chloro Group: The chloroacetyl group is susceptible to nucleophilic substitution by water or hydroxide ions, which would result in the formation of a hydroxyacetyl-serine derivative.[12]

-

Intramolecular Cyclization: The hydroxyl group of the serine moiety could potentially act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to form a cyclic ether. This is more likely under basic conditions where the hydroxyl group is more nucleophilic.

-

Decarboxylation: While less common under mild conditions, decarboxylation of the serine backbone could occur at elevated temperatures.

-

Racemization: The stereocenter of the serine moiety could be susceptible to racemization, particularly under harsh pH and temperature conditions.

Diagram: Potential Degradation Pathways of this compound

Caption: Plausible chemical degradation routes for this compound in aqueous media.

Data Interpretation and Formulation Implications

The data generated from these studies will provide a comprehensive profile of the solubility and stability of this compound.

Solubility Data: A pH-solubility profile should be constructed by plotting solubility versus pH. This will reveal the pH of minimum and maximum solubility. For a molecule with an acidic pKa, solubility is expected to be lowest at acidic pH and increase as the pH rises and the carboxylic acid becomes ionized.[4] This information is critical for selecting the appropriate pH for a liquid formulation to ensure the drug remains in solution.

| pH | Buffer System | Expected Solubility | Formulation Implication |

| < 2 | - | Low | Potential for precipitation in the stomach for oral formulations. |

| 4-6 | Acetate | Moderate | May be a suitable range for some formulations, but buffer choice is critical. |

| 7-8 | Phosphate/Tris | High | Optimal range for solubility, suitable for parenteral and other neutral pH formulations. |

Stability Data: The stability data will identify the conditions under which this compound is most and least stable. A plot of the percentage of remaining parent compound versus time for each stress condition will reveal the degradation kinetics. The formation of degradation products should be monitored and, if they exceed a certain threshold (as defined by ICH guidelines), they must be identified and characterized.[13]

-

pH-Rate Profile: A plot of the degradation rate constant versus pH will indicate the pH of maximum stability. This is often different from the pH of maximum solubility, necessitating a compromise in formulation development.

-

Buffer Effects: Different buffer species can catalyze degradation. For example, phosphate buffers can sometimes act as general acid/base catalysts.[5] Comparing degradation rates in different buffers at the same pH can reveal these effects.

-

Excipient Compatibility: The knowledge of degradation pathways is crucial for selecting compatible excipients. For instance, if the molecule is prone to oxidation, the inclusion of an antioxidant might be necessary.

Conclusion: A Roadmap for Successful Formulation

The successful development of a pharmaceutical product hinges on a thorough understanding of the API's physicochemical properties. This guide has provided a detailed framework for the systematic evaluation of the solubility and stability of this compound in aqueous buffers. By not only following the prescribed protocols but also understanding the underlying scientific principles, researchers can generate high-quality, reliable data. This data will serve as the foundation for rational formulation design, enabling the development of a safe, effective, and stable drug product. The insights gained from these studies will guide the selection of pH, buffer systems, and excipients, ultimately de-risking the development process and accelerating the journey from candidate molecule to life-changing medicine.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Slideshare. (2012). Ich guidelines for stability studies 1. [Link]

- Veseli, A., et al. (2020). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 186, 113292.

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

- Puri, M., et al. (2015). The Impact of Buffer on Solid-State Properties and Stability of Freeze-Dried Dosage Forms. Journal of Pharmaceutical Sciences, 104(11), 3636-3645.

-

YouTube. (2025). Understanding Buffers Key to Pharmaceutical Stability. [Link]

-

Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

-

European Pharmaceutical Review. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. [Link]

-

World Health Organization. (2018). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

- Cristofoletti, R., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 593-599.

-

BioProcess International. (2017). Buffers in Biologics Manufacturing. [Link]

-

ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

-

Taylor & Francis. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. [Link]

-

Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

-

ResearchGate. (2025). L-Serine in aqueous solutions at different pH: Conformational preferences and vibrational spectra of cationic, anionic and zwitterionic species. [Link]

-

Revista Latinoamericana de Hipertensión. (n.d.). Force Degradation Comparative Study on Biosimilar Adalimumab and Humira. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

ResearchGate. (2025). Studies on the stability of n-chloro-aminoacids. Decomposition of N-chloro-L-serine. [Link]

- Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific.

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

- Aliyeva, M., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.

-

ResearchGate. (2025). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

-

PubMed. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. [Link]

-

ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

-

ResearchGate. (n.d.). Effect of pH on the activity (a) and stability (b) of protease NH1. [Link]

-

PubMed. (2024). Serine synthesis promotes bone degradation. [Link]

-

Wikipedia. (n.d.). Sarin. [Link]

-

ResearchGate. (n.d.). Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. [Link]

-

National Institutes of Health. (n.d.). Catalytic Serine Labeling in Nonaqueous, Acidic Media. [Link]

-

PubMed. (2023). Serine metabolism contributes to cell survival by regulating extracellular pH and providing an energy source in Saccharomyces cerevisiae. [Link]

-

MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

-

Frontiers. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

-

SpringerLink. (n.d.). Solubilities of Amino Acids in the Presence of Chaotropic Anions. [Link]

-

PubMed. (2021). Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins. [Link]

-

ChemRxiv. (n.d.). Catalytic Serine Labeling in Nonaqueous, Acidic Media Seiya Ishizawa1, Chiamaka P. Uzoewulu1, Yume Iwakura1, Anuja Koirala1, Shi. [Link]

-

Nature. (2022). Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S). [Link]

-

PubMed. (2023). An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. [Link]

-

PubMed. (n.d.). [Cysteine stability in aqueous amino acid solutions]. [Link]

-

NIOSH. (n.d.). Chloroacetic Acid by GC/FID - Analytical Method. [Link]

-

TSI Journals. (n.d.). Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation. [Link]

Sources

- 1. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. researchgate.net [researchgate.net]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. pharmtech.com [pharmtech.com]

- 10. An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revhipertension.com [revhipertension.com]

- 12. researchgate.net [researchgate.net]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Unlocking Novel Therapeutic Targets: A Technical Guide to the Application of Chloroacetyl-DL-serine in Drug Discovery

Introduction: Reimagining Covalent Drug Discovery with a Bifunctional Probe

The landscape of drug discovery is continually evolving, with a renewed and sophisticated interest in covalent inhibitors. These molecules, once viewed with caution due to potential off-target reactivity, are now appreciated for their ability to achieve high potency, prolonged pharmacodynamic effects, and the capacity to target shallow binding pockets often considered "undruggable."[1][2] Within this renaissance, the strategic design of covalent agents is paramount. This guide introduces Chloroacetyl-DL-serine, a bifunctional chemical entity poised to serve as a versatile tool for innovative drug discovery campaigns.

This document moves beyond a simple chemical profile, providing a strategic framework for researchers, scientists, and drug development professionals. We will dissect the potential of this compound by examining its constituent parts: the reactive chloroacetyl "warhead" and the biologically relevant DL-serine "scaffold." This guide will furnish the conceptual basis and detailed experimental protocols to leverage this compound for the discovery and validation of novel therapeutic targets. We will explore its potential applications in oncology, neurobiology, and beyond, grounded in the principles of modern chemoproteomics.

Chapter 1: The Chemical Logic of this compound

At its core, this compound is an amino acid derivative featuring a reactive electrophilic group.[3][4] Understanding its chemical behavior is fundamental to predicting its biological interactions and designing robust screening paradigms.

The Chloroacetyl "Warhead": A Tuned Electrophile for Cysteine Targeting

The chloroacetyl group is a potent electrophilic moiety, classified as a chloroacetamide. This functional group is designed to react with nucleophilic amino acid residues on proteins, forming a stable, irreversible covalent bond.[5] The primary target for chloroacetamides is the thiol side chain of cysteine , which is highly nucleophilic under physiological conditions.[1][6]

While other nucleophiles like lysine and histidine can be targeted, the reactivity of chloroacetamides is particularly well-suited for cysteine, which is often found in the active or allosteric sites of enzymes.[5][6] This inherent reactivity makes the chloroacetyl group an effective "warhead" for covalently modifying protein function.[1][7] The modification of the α-position on the chloroacetamide can further tune its reactivity, a key consideration for optimizing potency and minimizing off-target effects.[1]

The DL-Serine Scaffold: More Than an Inert Carrier

The true potential of this compound lies in the dual nature of its serine scaffold. As a racemic mixture of D- and L-serine, the compound presents two distinct opportunities for targeted interaction, transforming it from a non-specific reactive molecule into a focused discovery tool.

-

L-Serine as a Metabolic Mimic: L-serine is a central node in cellular metabolism.[8] Enzymes involved in the serine biosynthesis pathway, such as Phosphoglycerate Dehydrogenase (PHGDH) , are frequently overexpressed in cancers and represent promising therapeutic targets.[3][8][9][10] The L-serine moiety of the compound could act as a substrate mimetic, guiding the chloroacetyl warhead to the active or allosteric sites of enzymes that recognize and bind L-serine. This presents a hypothesis-driven approach to targeting metabolic pathways crucial for cancer proliferation.

-

D-Serine as a Neuromodulatory Guide: D-serine is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory.[11][12][13][14] Dysregulation of D-serine signaling is implicated in various neurological and psychiatric disorders.[11][15] The D-enantiomer of this compound could therefore be used to probe for novel binding sites on or near the NMDA receptor complex or to identify enzymes involved in D-serine metabolism and transport, opening new avenues for neuropharmacology.

This bifunctional nature necessitates careful experimental design to dissect the activities of each enantiomer, but also provides a rich source of potential biological discoveries from a single chemical entity.

Chapter 2: A Strategic Workflow for Target Identification

The primary application of this compound in early-stage drug discovery is as a chemical probe for identifying novel protein targets. The most powerful technique for this purpose is Activity-Based Protein Profiling (ABPP) , a chemoproteomic method that maps the functional state of enzymes in complex biological systems.[16][17] A competitive ABPP workflow is the gold standard for identifying the specific cellular targets of a covalent ligand.[16][17][18]

The Competitive ABPP-MS Workflow

The overarching goal is to identify proteins that this compound binds to in a competitive manner. This is achieved by pre-treating a complex proteome (e.g., a cell lysate or live cells) with this compound, and then introducing a broad-spectrum cysteine-reactive probe that has a reporter tag (like biotin or a fluorescent dye). Proteins that are covalently modified by this compound will be unable to react with the reporter probe. Using quantitative mass spectrometry, we can then identify the proteins whose engagement with the reporter probe is significantly reduced.[17]

Detailed Experimental Protocol: Competitive ABPP

Objective: To identify the protein targets of this compound in a human cancer cell line (e.g., MDA-MB-468 for PHGDH targeting).

Methodology:

-

Proteome Preparation:

-

Culture MDA-MB-468 cells to ~80% confluency.

-

Harvest cells and prepare a native cell lysate via sonication or Dounce homogenization in a buffer without detergents that could denature proteins (e.g., PBS).

-

Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

-

-

Competitive Inhibition:

-

Rationale: This step allows this compound to bind to its targets before the pan-reactive probe is introduced.

-

In separate microfuge tubes, add 1 µL of this compound (from a 100x stock in DMSO) to 99 µL of the cell lysate for the test sample.

-

For the control sample, add 1 µL of DMSO to 99 µL of lysate.

-

Incubate all samples for 30 minutes at 37 °C.

-

-

Broad-Spectrum Probe Labeling:

-

Rationale: A cysteine-reactive probe with a clickable alkyne handle will label all accessible cysteines that were not blocked by the test compound.

-

Add a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., Iodoacetamide-Alkyne) to all samples at a final concentration of 100 µM.

-

Incubate for 1 hour at room temperature.

-

-

Click Chemistry and Enrichment:

-

Rationale: Copper-catalyzed click chemistry attaches a biotin tag to the alkyne-labeled proteins, allowing for their subsequent enrichment.[3]

-

Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide, copper sulfate, and a reducing agent (e.g., sodium ascorbate).

-

Incubate for 1 hour at room temperature.

-

Enrich the biotinylated proteins using streptavidin-coated magnetic beads. Wash extensively to remove non-biotinylated proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Rationale: The enriched proteins are digested into peptides for mass spectrometry analysis.

-

Resuspend the beads in a buffer containing trypsin and incubate overnight at 37 °C to digest the proteins.

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5][6]

-

-

Data Analysis:

-

Identify peptides and proteins using a standard proteomics search engine (e.g., MaxQuant, Mascot).[4][19]

-

Quantify the relative abundance of each protein in the test sample versus the control sample.

-

Proteins whose abundance is significantly reduced in the this compound-treated sample are considered high-confidence targets.

-

Chapter 3: Target Validation and Mechanistic Elucidation

Identifying a list of potential targets is only the first step. Rigorous validation is required to confirm direct binding, determine the site of covalent modification, and understand the functional consequences of this interaction.

Confirming Direct Target Engagement

Once a high-confidence target is identified (e.g., PHGDH), direct engagement must be confirmed.

| Validation Method | Principle | Expected Outcome for a True Target |

| Recombinant Protein Assay | Incubate purified recombinant target protein with this compound and measure enzymatic activity. | Dose-dependent inhibition of enzyme activity. |

| Cellular Thermal Shift Assay (CETSA) | Covalent binding of a ligand typically stabilizes a protein, increasing its melting temperature. | Increased thermal stability of the target protein in cells treated with this compound.[3] |

| Biolayer Interferometry (BLI) | Immobilize the purified target protein on a sensor and measure the binding kinetics of this compound. | Demonstrates direct, time-dependent binding, confirming a covalent interaction.[3] |

Pinpointing the Covalent Binding Site

Identifying the exact amino acid residue modified by this compound is crucial for understanding its mechanism of action and for future structure-based drug design.

Protocol: Peptide Mapping by LC-MS/MS

-

Incubate the purified recombinant target protein with an excess of this compound.

-

Digest the modified protein into peptides using trypsin.

-

Analyze the resulting peptide mixture by high-resolution LC-MS/MS.[20]

-

Search the MS/MS data for peptides that have a mass shift corresponding to the addition of the chloroacetyl-serine fragment.

-

MS/MS fragmentation data will reveal the specific cysteine (or other nucleophilic) residue that has been modified.[4][19]

Dissecting Functional Consequences

With the target and binding site confirmed, the final step is to understand how this modification affects cellular signaling and phenotype. This involves designing cell-based assays relevant to the target's known biology.

If PHGDH is confirmed as a target, relevant functional assays would include:

-

Metabolomics: Measure intracellular serine and glycine levels to confirm inhibition of the serine biosynthesis pathway.

-

Glutathione Measurement: As serine is a precursor to glutathione, measure cellular GSH levels.[3]

-

Reactive Oxygen Species (ROS) Assay: Assess intracellular ROS levels, as disruption of GSH synthesis can lead to oxidative stress.[3]

-

Cell Proliferation Assays: Determine if inhibiting the target with this compound selectively reduces the proliferation of cancer cells known to be dependent on the serine biosynthesis pathway.[9]

Conclusion and Future Directions

This compound represents a powerful, yet underexplored, chemical tool for drug discovery. Its unique structure, combining a proven cysteine-reactive warhead with a bifunctional amino acid scaffold, provides a logical starting point for multiple hypothesis-driven screening campaigns. By applying the state-of-the-art chemoproteomic workflows detailed in this guide, researchers can systematically identify and validate novel protein targets in oncology, neuroscience, and other therapeutic areas. The insights gained from such studies will not only illuminate fundamental biology but also provide the foundation for developing next-generation covalent therapeutics with enhanced selectivity and efficacy.

References

-

Ojida, A. (2017). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Cell Chemical Biology. Available at: [Link]

-

Böger, P., & Matthes, B. (2005). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. Available at: [Link]

-

Li, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]

-

Šink, R., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Available at: [Link]

-

Islam, M. M., et al. (2025). Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential. PubMed. Available at: [Link]

-

Wolosker, H. (2006). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. PubMed. Available at: [Link]

-

Craik, C. S., et al. (2011). Mechanisms Of Macromolecular Protease Inhibitors. PMC. Available at: [Link]

-

Weng, C., et al. (2021). Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Serine protease. Wikipedia. Available at: [Link]

-

Nakagawa, K., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. Available at: [Link]

-

Snyder, S. H., & Kim, P. M. (2005). D-Serine as a putative glial neurotransmitter. PMC. Available at: [Link]

-

Wang, Y., et al. (2021). Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling. PubMed. Available at: [Link]

-

Antunes, C. R., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI. Available at: [Link]

-

Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. PNAS. Available at: [Link]

-

Quan, Y., et al. (2023). Discovery of Novel Drug-like PHGDH Inhibitors to Disrupt Serine Biosynthesis for Cancer Therapy. ACS Publications. Available at: [Link]

-

Patsnap. (2024). What are Serine protease inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

Wolosker, H., & Dumin, E. (2009). D-Serine in Neurobiology: CNS Neurotransmission and Neuromodulation. Cambridge University Press & Assessment. Available at: [Link]

-

ResearchGate. (n.d.). Representative phosphoglycerate dehydrogenase (PHGDH) inhibitors and... ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]

-

Scilit. (n.d.). Strategies for Competitive Activity‐Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Scilit. Available at: [Link]

-

Cuesta, A., et al. (2023). Activity-based protein profiling: A graphical review. PMC. Available at: [Link]

-

Zhu, H., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. NIH. Available at: [Link]

-

ChemRxiv. (2024). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). Workflow of our metabolomics-based approach to identify protein... ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. PMC. Available at: [Link]

-

Nunes, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. Available at: [Link]

-

Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. Available at: [Link]

-

Curcio, L., et al. (2015). The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction. Frontiers. Available at: [Link]

-

Henneberger, C., & Rusakov, D. A. (2012). D-Serine: A key to synaptic plasticity?. PMC. Available at: [Link]

-

HitGen. (2024). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. HitGen OpenDELCommunity. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]

- 5. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction [frontiersin.org]

- 14. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cambridge.org [cambridge.org]